3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a heterocyclic compound characterized by the presence of bromine and nitrogen atoms in its structure. Its molecular formula is with a molecular weight of approximately 213.04 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active molecules.
This compound falls under the category of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine have been documented in various scientific studies, highlighting its relevance in organic synthesis and drug development.
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can be synthesized using several methods, including a chemodivergent synthesis approach. One notable method involves the reaction of α-bromoketones with 2-aminopyridines under controlled conditions. The synthesis typically requires specific reagents and solvents to achieve optimal yields.
The general synthetic route includes the following steps:
Specific conditions such as temperature, reaction time, and choice of solvent (e.g., ethyl acetate) play crucial roles in determining the yield and purity of the final product .
The molecular structure of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine features a fused ring system comprising an imidazole ring and a pyridazine moiety. The presence of the bromine atom at the third position on the imidazole ring contributes to its chemical reactivity.
Key structural data include:
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine participates in various chemical reactions:
Common reagents used in reactions involving this compound include:
The mechanism of action for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is largely dependent on its interactions with biological targets. In biological systems, it may interact with enzymes or receptors, influencing cellular processes such as signal transduction pathways. The reactivity introduced by the bromine atom allows for diverse interactions that can modulate biological activity .
Relevant analyses indicate that this compound's unique structural features contribute to its potential utility in various chemical applications.
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has several notable scientific applications:
The compound designated as 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its name precisely reflects the core scaffold and substituent positions:
This systematic name distinguishes it from regioisomers like 6-bromoimidazo[1,2-b]pyridazin-3-amine. The compound's chemical registry identifiers include CAS 1260850-70-1 and PubChem CID 56763822 [3] [5]. Its molecular formula is C₆H₅BrN₄, corresponding to a molecular weight of 213.04 g/mol [2]. Alternative representations include:
BrC1=CN=C2C=CC(=N[N]12)N
or C1=CC2=NC=C(N2N=C1N)Br
PBRMNGMQOGOTHS-UHFFFAOYSA-N
[2] [3] Table 1: Nomenclature and Identifiers of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine |
CAS Registry Number | 1260850-70-1 |
Molecular Formula | C₆H₅BrN₄ |
Molecular Weight | 213.04 g/mol |
PubChem CID | 56763822 |
SMILES | BrC1=CN=C2C=CC(=N[N]12)N |
InChIKey | PBRMNGMQOGOTHS-UHFFFAOYSA-N |
Computational analyses reveal key structural features of 3-bromoimidazo[1,2-b]pyridazin-6-ylamine:
Bonding patterns predicted via computational chemistry include:
Table 2: Computed Physicochemical Properties
Property | Value | Method/Prediction Source |
---|---|---|
Topological Polar Surface Area | 56.21 Ų | Ertl P. et al. 2000 |
Hydrogen Bond Donors | 1 | PubChem Lite |
Hydrogen Bond Acceptors | 2 | PubChem Lite |
Consensus Log P | 1.01 | Hybrid fragmental/topological |
Water Solubility (Log S) | -2.4 (ESOL) | Delaney JS. 2004 |
Rotatable Bonds | 0 | PubChem Lite |
Predicted Collision Cross Section (CCS) | 131.9 Ų (M+H⁺) | CCS Prediction |
Structural modifications at C3 and C6 significantly alter the properties of imidazo[1,2-b]pyridazine derivatives:
3-Nitroimidazo[1,2-b]pyridazine:
Polar surface area >90 Ų limits membrane permeability [10]
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid (CAS 1084953-10-5):
Table 3: Structural and Property Comparison of Key Derivatives
Compound | Molecular Formula | MW (g/mol) | Substituents | Key Properties |
---|---|---|---|---|
3-Bromoimidazo[1,2-b]pyridazin-6-amine | C₆H₅BrN₄ | 213.04 | 3-Br, 6-NH₂ | TPSA=56.21 Ų; Log P=1.01 |
3-Bromoimidazo[1,2-b]pyridazine | C₆H₄BrN₃ | 198.02 | 3-Br, 6-H | Mp=150°C; Log P=1.98 |
3-Nitroimidazo[1,2-b]pyridazine | C₆H₄N₄O₂ | 164.12 | 3-NO₂, 6-H | Anti-giardial IC₅₀<1 nM; cLogP=2.8 |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid | C₁₃H₈BrN₃O₂ | 318.12 | 3-Br, 6-(4-COOH-Ph) | Dihedral=12°; TPSA=72.3 Ų |
While single-crystal X-ray diffraction data for 3-bromoimidazo[1,2-b]pyridazin-6-ylamine remains unpublished in the surveyed literature, inferences can be drawn from related structures:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: